4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

Description

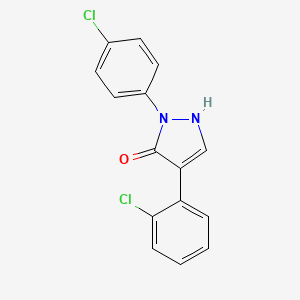

4-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by two distinct chlorinated aromatic substituents: a 2-chlorophenyl group at position 4 and a 4-chlorophenyl group at position 2 of the pyrazolone core. The molecular formula is C₁₆H₁₁Cl₂N₂O, with an average molecular weight of 318.18 g/mol. Pyrazolone derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of chlorine atoms at meta (2-chlorophenyl) and para (4-chlorophenyl) positions on the aromatic rings may enhance lipophilicity and influence electronic interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

4-(2-chlorophenyl)-2-(4-chlorophenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c16-10-5-7-11(8-6-10)19-15(20)13(9-18-19)12-3-1-2-4-14(12)17/h1-9,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXDMFPVCSZJBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 2-chlorophenyl hydrazine with 4-chlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base followed by cyclization to form the pyrazolone ring.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like halides or alkylating agents.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives such as alcohols or amines.

Substitution: Generation of substituted pyrazolones or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and protein interactions. It has also shown potential as an inhibitor for certain enzymes.

Medicine: In the medical field, this compound has been investigated for its pharmacological properties. It has shown promise as an anti-inflammatory and analgesic agent, and research is ongoing to explore its potential as a therapeutic drug.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

- Molecular Formula : C₁₆H₁₂Cl₂N₂O

- Molecular Weight : 319.185 g/mol

- Key Differences : A methyl group at position 5 replaces the hydrogen atom in the target compound.

- This substitution may alter binding affinity in biological systems .

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Molecular Formula : C₁₂H₁₁BrClN₂O

- Molecular Weight : 329.59 g/mol

- Key Differences : Bromine replaces the 2-chlorophenyl group, and two methyl groups are present at positions 1 and 4.

- Implications: Bromine’s larger atomic radius and polarizability may enhance halogen bonding in protein interactions.

(2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one

- Molecular Formula : C₁₈H₁₃ClN₂O₂

- Molecular Weight : 340.76 g/mol

- Key Differences : A fused chromene ring replaces the 4-chlorophenyl group.

- Implications : The extended aromatic system may improve π-π stacking interactions with biological targets, but reduced solubility could limit bioavailability .

Pharmacologically Relevant Derivatives

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

- Molecular Formula : C₂₀H₁₆N₃OS

- Molecular Weight : 354.43 g/mol

- Key Differences : A benzothiazole moiety and allyl group replace the chlorophenyl substituents.

- The allyl group may confer reactivity in covalent inhibitor design .

4-[3-(2-Chlorophenyl)-5-(3,3-dimethyl-2-oxobutyl)sulfanyl-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenylpyrazol-3-one

- Molecular Formula : C₂₅H₂₆ClN₅O₂S

- Molecular Weight : 528.03 g/mol

- Key Differences : A triazole-thioether side chain and additional methyl groups are present.

- Implications : The sulfur atom in the thioether group may improve metabolic stability, while the triazole ring enables hydrogen bonding, making this compound a candidate for kinase inhibition .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₁Cl₂N₂O | 318.18 | 2-chlorophenyl (position 4), 4-chlorophenyl (position 2) | Anti-inflammatory, antimicrobial |

| 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl | C₁₆H₁₂Cl₂N₂O | 319.19 | 5-methyl | Metabolic studies, enzyme inhibition |

| 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl | C₁₂H₁₁BrClN₂O | 329.59 | Bromine (position 4), 1,5-dimethyl | CNS-targeted therapies |

| Chromeno-pyrazolone derivative | C₁₈H₁₃ClN₂O₂ | 340.76 | Fused chromene ring | Anticancer, DNA intercalation |

| Benzothiazole-pyrazolone hybrid | C₂₀H₁₆N₃OS | 354.43 | Benzothiazole, allyl group | Antimicrobial, photodynamic therapy |

| Triazole-thioether derivative | C₂₅H₂₆ClN₅O₂S | 528.03 | Triazole-thioether side chain, methyl groups | Kinase inhibition, oncology |

Research Findings and Implications

- Electronic Effects : Chlorine atoms in the target compound enhance electron-withdrawing effects, stabilizing the pyrazolone ring and influencing tautomerism. Bromine in analogues (e.g., ) provides stronger halogen bonding but increases molecular weight .

- Solubility : Methyl or fused aromatic groups (e.g., chromene in ) reduce aqueous solubility, necessitating formulation adjustments for drug delivery .

- Biological Activity : Sulfur-containing derivatives (e.g., ) show promise in targeting cysteine-rich enzymes, while benzothiazole hybrids () exhibit enhanced antimicrobial profiles .

Biological Activity

The compound 4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one belongs to the pyrazole family, known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is . It has a molecular weight of approximately 300.16 g/mol. The structure includes two chlorophenyl groups attached to a pyrazolone core, which is crucial for its biological activity.

Biological Activity Overview

Pyrazole derivatives have been extensively studied for various biological activities including:

- Anticancer Activity : Pyrazole compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have demonstrated significant cytotoxic effects against several cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range .

- Antimicrobial Properties : Some pyrazole derivatives exhibit antibacterial and antifungal activities. Research indicates that compounds with similar structures can effectively inhibit the growth of pathogenic fungi and bacteria .

- Anti-inflammatory Effects : Pyrazole-based compounds have been reported to possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

Anticancer Activity

A study evaluated the anticancer potential of various pyrazole derivatives, including this compound. The compound showed significant inhibition of cell growth in A549 and MCF-7 cell lines with IC50 values reported at 0.39 µM and 0.46 µM respectively. This suggests a strong potential for development as an anticancer agent .

Antimicrobial Activity

In another investigation, pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. Some compounds demonstrated potent activity, indicating that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Mechanisms

Research has highlighted that certain pyrazole derivatives can inhibit the expression of pro-inflammatory cytokines in models of inflammation, suggesting their utility in treating inflammatory diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.